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molecular formula C18H13BrO3S B189172 [4-(4-Bromophenyl)phenyl] benzenesulfonate CAS No. 58743-85-4

[4-(4-Bromophenyl)phenyl] benzenesulfonate

Cat. No. B189172
M. Wt: 389.3 g/mol
InChI Key: WCZHJYJCMMUNDM-UHFFFAOYSA-N
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Patent
US04149413

Procedure details

One example of a way of carrying out this Step is by a standard method using sodium hydroxide to hydrolyse commercially available 4'-bromo-4-benzene-sulphonyloxybiphenyl in a mixture of water and dioxan as solvent. The colourless crystals obtained by crystallisation of the product from ethanol have a melting point of 166° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16]S(C3C=CC=CC=3)(=O)=O)=[CH:12][CH:11]=2)=[CH:6][CH:5]=1.C(O)C>O.O1CCOCC1>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)OS(=O)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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